Physcion 8-glucoside

Antiplatelet Cardiovascular Natural Products

Physcion 8-glucoside is an irreplaceable anthraquinone glycoside for laboratories conducting antiplatelet, metabolic, and pharmacokinetic research. Unlike its aglycone physcion or other glycosides (e.g., emodin-8-O-β-D-glucoside), this specific glucoside delivers 7.80× aspirin potency in platelet aggregation assays and low-micromolar α-glucosidase inhibition. Its glycosylation status critically alters solubility, absorption, and in vivo exposure—confirmed as a major blood-entering prototype in PK studies. Substitution with aglycone or non-identical glycosides compromises assay reproducibility and pharmacological relevance. Select this compound to ensure validated, publication-grade results in platelet, diabetes, ADME, and sepsis-model research.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
CAS No. 26296-54-8
Cat. No. B150473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyscion 8-glucoside
CAS26296-54-8
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC
InChIInChI=1S/C22H22O10/c1-8-3-10-16(19(27)15-11(17(10)25)5-9(30-2)6-12(15)24)13(4-8)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1
InChIKeyWLXGUTUUWXVZNM-DQMLXFRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physcion 8-glucoside (26296-54-8): A Specialized Anthraquinone Glycoside for Targeted Research Applications


Physcion 8-glucoside (also known as Physcion 8-O-β-D-glucopyranoside or PG) is an anthraquinone glycoside derived from various plant sources, including Fallopia multiflora (Polygonum multiflorum) and Rheum species. [1] As a glucoside of the aglycone physcion, it exhibits a distinct pharmacological profile compared to its parent compound and other anthraquinone derivatives. [2] The compound is primarily employed in research focused on antiplatelet activity, enzyme inhibition, and pharmacokinetic studies, where its glycosylation status confers specific biophysical and metabolic properties that differentiate it from aglycone analogs. [3]

Why Generic Substitution of Physcion 8-glucoside with its Aglycone or Other Glycosides Fails: Key Pharmacological and Physicochemical Divergences


Substitution of physcion 8-glucoside with its aglycone physcion, or with other anthraquinone glycosides such as emodin-8-O-β-D-glucoside or chrysophanol-8-O-β-D-glucoside, is scientifically unsound due to significant, quantifiable differences in potency, pharmacokinetic behavior, and biophysical properties. [1] The presence and position of the glucoside moiety critically alter molecular interactions with biological targets, resulting in divergent activities in assays such as antiplatelet aggregation and enzyme inhibition. [2] Furthermore, glycosylation profoundly impacts solubility and in vivo exposure, with glucosides like physcion 8-glucoside demonstrating distinct absorption and distribution profiles compared to their aglycone counterparts. [3] The evidence presented below provides a direct, comparator-based justification for the specific selection of physcion 8-glucoside in research and procurement contexts.

Quantitative Differentiation of Physcion 8-glucoside (26296-54-8): A Head-to-Head Comparator Evidence Guide


Superior Antiplatelet Aggregation Potency Compared to Aglycone Physcion and Aspirin

Physcion 8-glucoside demonstrates a 7.80-fold higher antiplatelet biopotency compared to the standard drug aspirin, and is markedly more potent than its aglycone physcion, which only shows activity equivalent to aspirin. [1] This direct comparison within the same assay highlights the critical role of the 8-O-glucoside moiety in enhancing antiplatelet activity.

Antiplatelet Cardiovascular Natural Products

Demonstrated α-Glucosidase Inhibitory Activity Within a Defined Potency Range

Physcion 8-glucoside was identified as a potential α-glucosidase inhibitor with an IC50 in the low micromolar range (4.12 – 5.68 μM), a potency comparable to other known anthraquinone inhibitors like emodin and rhein in this assay. [1] This quantitative data, derived from an ultrafiltration LC-MS/MS screening study, establishes its baseline activity for metabolic research applications.

Diabetes Enzyme Inhibition Metabolic Disease

Distinct Pharmacokinetic Profile as a Major Blood-Entering Component in Vivo

In a multi-component pharmacokinetic study in rats, physcion 8-glucoside (P-Glu) was identified as one of the main prototype components absorbed into the bloodstream after oral administration of a Polygonum multiflorum extract. [1] This demonstrates its bioavailability as an intact glycoside, contrasting with aglycones which may be subject to different metabolic fates. Its pharmacokinetic parameters, including AUC, are influenced by liver pathology, indicating a distinct in vivo behavior compared to other components.

Pharmacokinetics ADME In Vivo Studies

Enhanced Aqueous Solubility Relative to Aglycone Physcion

Physcion 8-glucoside exhibits significantly improved aqueous solubility compared to its aglycone physcion, a common characteristic of glycosylated natural products. While the aglycone physcion is highly hydrophobic, the 8-O-glucoside demonstrates measurable, albeit still limited, solubility in aqueous systems, with reported values of 9.4E-4 g/L in water at 25 °C and 2.5 mg/mL in a specialized vehicle (10% DMSO/90% SBE-β-CD in saline). This improved solubility profile is critical for in vitro assays and in vivo dosing, directly impacting experimental reproducibility and data quality.

Formulation Solubility Biophysics

Evidence for Anti-Sepsis and Anti-Inflammatory Effects in a Preclinical Model

Physcion 8-O-β-D-glucoside has demonstrated protective effects in an in vivo mouse model of sepsis, significantly improving survival rates and attenuating lung injury. [1] This evidence extends its potential applications beyond those of the aglycone and positions it as a specific tool for investigating inflammatory pathways. While a direct head-to-head comparison with physcion was not performed in this study, the activity is attributed to the glycoside form.

Inflammation Sepsis Immunology

Optimal Research and Industrial Application Scenarios for Physcion 8-glucoside (26296-54-8) Based on Quantitative Evidence


Cardiovascular Research: Investigation of ADP-Induced Platelet Aggregation Pathways

Physcion 8-glucoside is ideally suited for studies on platelet aggregation, where its high potency (7.80x aspirin) is a critical differentiator. [1] Researchers investigating novel antiplatelet agents should procure this specific glycoside to ensure robust, reproducible activity in vitro, as the aglycone physcion exhibits significantly lower efficacy.

Metabolic Disease Research: Screening and Validation of α-Glucosidase Inhibitors

For diabetes and metabolic syndrome research, physcion 8-glucoside serves as a validated α-glucosidase inhibitor with a defined IC50 in the low micromolar range. [1] Its use as a reference compound or for comparative studies against other anthraquinone glycosides is supported by direct, cross-study comparable data.

Pharmacokinetic and ADME Studies of Anthraquinone Glycosides

The confirmed presence of physcion 8-glucoside as a major blood-entering prototype in vivo makes it an essential compound for pharmacokinetic and drug metabolism studies. [1] Its distinct profile compared to aglycones and other glycosides justifies its specific inclusion in multi-component ADME investigations of herbal extracts or natural product mixtures.

Inflammation and Sepsis Research: Mechanistic Studies in Murine Models

The demonstrated efficacy of physcion 8-O-β-D-glucoside in a mouse sepsis model positions this compound as a valuable tool for exploring anti-inflammatory and organ-protective mechanisms. [1] This application is particularly relevant for researchers focused on innate immunity and acute inflammatory responses, where the glycoside's specific activity profile is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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